N-(2,4-dimethoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H21N5O3S and its molecular weight is 435.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,4-dimethoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The synthesis methods and structure-activity relationships (SAR) are also discussed.
Chemical Structure and Synthesis
The compound features a complex structure with a triazole ring and a thioacetamide moiety. The synthesis typically involves multi-step reactions that can include condensation and cyclization processes. For instance, the synthesis of related triazole derivatives often employs methods such as refluxing with isothiocyanates or using microwave-assisted techniques to enhance yields and reduce reaction times .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-triazole moiety. For instance, certain sulfanyltriazoles have shown promising activity against various cancer cell lines with effective concentrations (EC50) ranging from nanomolar to micromolar levels . Specifically, compounds similar to this compound have been noted for their ability to inhibit tyrosine kinases involved in cancer progression .
Compound | EC50 (nM) | Target |
---|---|---|
IIIa | 182 | K103-related NNRTI-resistant mutants |
IIIc | 24 | K103-related NNRTI-resistant mutants |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. The presence of the triazole ring is known to enhance activity against various pathogens. Studies indicate that derivatives exhibit significant antibacterial and antifungal activities, making them suitable candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has been documented in various studies. For example, certain derivatives have demonstrated inhibitory effects on cyclooxygenase enzymes (COX-I and COX-II), which play crucial roles in inflammatory processes . The structure of this compound suggests it may share these properties due to its functional groups that can interact with COX enzymes.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications at the phenyl or triazole rings can significantly influence potency and selectivity. For instance:
- Substituents on the phenyl ring : The presence of methoxy groups can enhance lipophilicity and improve cell membrane permeability.
- Triazole modifications : Variations in substituents on the triazole ring can affect binding affinity to target proteins.
Case Studies
Several case studies have explored the biological activity of related compounds:
- Sulfanyltriazoles : A study demonstrated that sulfanyltriazoles exhibited potent anticancer activity against resistant cancer cell lines with IC50 values significantly lower than standard chemotherapeutics .
- Antitubercular Activity : A series of benzamide derivatives showed promising results against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM . This suggests that similar modifications in this compound could yield effective antitubercular agents.
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-14-4-6-15(7-5-14)22-25-24-19-10-11-21(26-27(19)22)31-13-20(28)23-17-9-8-16(29-2)12-18(17)30-3/h4-12H,13H2,1-3H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHCRUNDYAANDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=C(C=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.